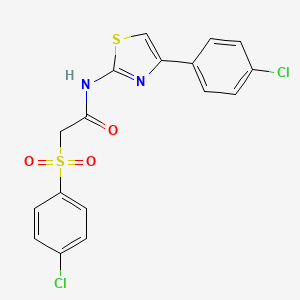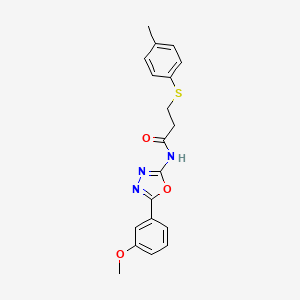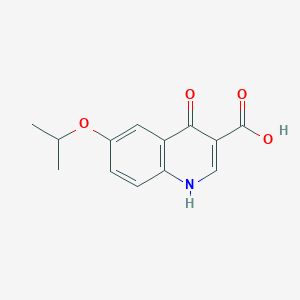
N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic acids or their functional derivatives. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with a somewhat similar structure, was achieved in 9 steps from 2,6-difluorobenzoic acid, demonstrating the complexity involved in synthesizing such molecules (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by their aromatic rings and functional groups, which determine their reactivity and interaction with biological molecules. For instance, the crystal structure analysis of a N-(pyridin-2-ylmethyl)benzamide derivative revealed specific orientations between the pyridine and benzene rings, highlighting the importance of molecular geometry in understanding these compounds' properties (Artheswari et al., 2019).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. These reactions include interactions with other organic molecules, leading to the formation of complex structures with potential biological activity. For instance, the reactivity of N-(Pyridin-3-yl)benzamides as selective inhibitors demonstrates the specificity of these compounds in biochemical pathways (Zimmer et al., 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in chemical and pharmaceutical formulations. These properties are influenced by the molecular structure and can be analyzed through various techniques, including X-ray diffraction and thermal analysis (Yanagi et al., 2000).
科学的研究の応用
Capillary Electrophoresis for Related Substances :A study by (Ye et al., 2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including various benzamide derivatives. This method offers promise for quality control in pharmaceuticals.
Crystal Structure Analysis :Research by (Artheswari, Maheshwaran, & Gautham, 2019) analyzed the crystal structure of a similar N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular configurations and interactions of such compounds.
Anticancer Activity :A study by (Mohan, Sridhar, Laxminarayana, & Chary, 2021) synthesized and evaluated N-(Pyridin-3-yl)benzamide derivatives for their anticancer activity against various human cancer cell lines, indicating the potential therapeutic applications of these compounds.
Neuroleptic Activity :Research by (Iwanami et al., 1981) explored the synthesis of benzamide derivatives as potential neuroleptics, indicating their application in treating psychological disorders.
Improved Synthesis Processes :A study by (Dian, 2010) focused on improving the synthesis process of a similar N-(pyridin-4-yl)benzamide compound, enhancing its production efficiency.
Selective Inhibition of Human Aldosterone Synthase :Zimmer et al. (2011) discovered that N-(Pyridin-3-yl)benzamides are highly selective inhibitors of human aldosterone synthase (CYP11B2), suggesting their potential in treating conditions like hypertension (Zimmer et al., 2011).
Intramolecular Hydrogen Bonding Patterns :Research by (Du, Jiang, & Li, 2009) examined the hydrogen bonding patterns in benzamide compounds, contributing to understanding the chemical behavior of such molecules.
Antibacterial Activity :A study by (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006) synthesized and tested the antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides, indicating their potential application in combating bacterial infections.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-10-3-2-7-16(19)12-14-23-21(24)17-8-6-9-18(15-17)26-20-11-4-5-13-22-20/h2-11,13,15H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVXTTJAMICJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-3-(pyridin-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)
![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)




![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)


![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)